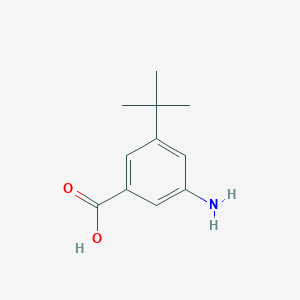

3-Amino-5-tert-butylbenzoic acid

Descripción general

Descripción

3-Amino-5-tert-butylbenzoic acid: is an organic compound with the molecular formula C11H15NO2 . It is a light yellow solid with a molecular weight of 193.25 g/mol. This compound belongs to the class of benzoic acids and is characterized by the presence of an amino group at the third position and a tert-butyl group at the fifth position on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-tert-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-tert-butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products:

Oxidation: 3-Nitro-5-tert-butylbenzoic acid.

Reduction: 3-Amino-5-tert-butylbenzyl alcohol.

Substitution: 3-Halo-5-tert-butylbenzoic acid derivatives.

Aplicaciones Científicas De Investigación

3-Amino-5-tert-butylbenzoic acid finds applications in various scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments

Mecanismo De Acción

The mechanism of action of 3-Amino-5-tert-butylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparación Con Compuestos Similares

- 3-Amino-5-methylbenzoic acid

- 3-Amino-5-ethylbenzoic acid

- 3-Amino-5-isopropylbenzoic acid

Comparison: 3-Amino-5-tert-butylbenzoic acid is unique due to the presence of the bulky tert-butyl group, which provides greater steric hindrance compared to smaller alkyl groups like methyl or ethyl. This steric effect can influence the compound’s reactivity, solubility, and binding interactions, making it distinct from its analogs .

Actividad Biológica

3-Amino-5-tert-butylbenzoic acid (CAS Number: 885518-35-4) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and a bulky tert-butyl substituent, influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

This compound features the following structural characteristics:

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- Functional Groups : Carboxylic acid, amino group, and tert-butyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and steric effects. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The tert-butyl group contributes to steric hindrance, which may influence the compound's binding affinity and reactivity.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in the context of multidrug-resistant microbial strains. The compound's structural similarity to other amino acids suggests possible interactions with microbial enzymes, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Biological Activity | Notable Structural Feature |

|---|---|---|

| 3-Amino-5-methylbenzoic acid | Moderate anticancer activity | Smaller methyl group |

| 3-Amino-5-ethylbenzoic acid | Weak antimicrobial properties | Ethyl group |

| 3-Amino-5-isopropylbenzoic acid | Limited cytotoxicity | Isopropyl group |

The presence of the bulky tert-butyl group in this compound enhances its steric hindrance compared to smaller alkyl groups, which may contribute to its distinct biological profile.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study focused on the synthesis of peptide derivatives incorporating this compound revealed promising antimicrobial activity against resistant strains. The synthesized peptides demonstrated significant inhibition rates against Aspergillus niger and other pathogenic bacteria . -

Cytotoxicity Against Cancer Cells :

In vitro tests showed that compounds derived from this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, achieving up to 95% inhibition at specific concentrations. This suggests potential for development as an anticancer agent .

Propiedades

IUPAC Name |

3-amino-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRVZUJJIBSIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646122 | |

| Record name | 3-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-35-4 | |

| Record name | 3-Amino-5-(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.